molecular formula C15H10ClNO3 B15047715 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one

Cat. No.: B15047715
M. Wt: 287.70 g/mol
InChI Key: QLTQCJDNKZWUPQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one is a synthesized chalcone derivative provided as a high-purity reagent for research applications. This compound belongs to a class of organic materials known for an electron system where functionalization with donor and acceptor groups can enhance asymmetric electronic distribution, leading to increased optical nonlinearity . Single-crystal X-ray diffraction analysis confirms the compound crystallizes in the orthorhombic crystal system. The molecular structure features a dihedral angle of 5.1° between the 4-chlorophenyl and 4-nitrophenyl rings, with the nitro group making a dihedral angle of 12.5° with its attached benzene ring . Chalcones are reported to possess various useful biochemical properties, including anti-inflammatory, antimicrobial, antifungal, antioxidant, and cytotoxic activities, making them a subject of interest in medicinal chemistry research . The crystal packing is stabilized by weak C-H···O intermolecular interactions, forming a one-dimensional array . This compound is a promising candidate for non-linear optical (NLO) material research, as chalcone derivatives are recognized for their excellent blue-light transmittance, good crystal stability, and large nonlinear optical coefficients . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use . Ensure you consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQCJDNKZWUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Chlorophenyl)-1-(4-aminophenyl)-2-propen-1-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one is investigated for its potential in several scientific fields.

Medicinal Chemistry The compound is studied for its potential as an anti-cancer, antimicrobial, and anti-inflammatory agent . Studies show that chalcone derivatives can be effective against various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Antimicrobial Activity The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Organic Synthesis It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science The compound is explored for its potential use in the development of organic electronic materials and sensors .

The biological activity of this compound is attributed to its ability to interact with biological targets, such as enzymes and receptors. The compound has been shown to inhibit monoamine oxidase (MAO), which is important in neurotransmitter metabolism. The inhibition of MAO can increase serotonin and dopamine levels, which may affect mood and cognitive functions. Studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways. The presence of the nitro and chloro groups also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Table 1: Key Chalcone Derivatives and Their Properties

Compound Name Ring A Substituent Ring B Substituent IC50 (μM) Molecular Weight Key Interactions (Molecular Docking)
3-(4-Chlorophenyl)-1-(4-nitrophenyl)... 4-NO₂ 4-Cl N/A 287.7 H-bond (Tyr); π-π (Phe/Trp); π-cation (His)
Cardamonin (Cluster 5 ) 2,4-OH H 4.35 270.3 Hydroxyl groups form H-bonds (Ser, Asp)
Compound 2j (Cluster 6 ) 4-Br, 5-I, 2-OH 4-F 4.703 434.1 Bromine (H-bond); fluorine (π-π)
(E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)... 4-NO₂ 4-OCH₃ N/A 283.3 Methoxy forms H-bonds (Gly)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) and chloro (Cl) groups in the target compound enhance electrophilicity, facilitating interactions with residues like Tyr and His via hydrogen bonds and π-cation interactions . In contrast, methoxy (OCH₃) or hydroxyl (OH) groups (electron-donating) in compounds like cardamonin prioritize H-bonding with polar residues (Ser, Asp) . Substitutions with lower electronegativity (e.g., methoxy in 2p) correlate with reduced potency (IC50 = 70.79 μM vs. 4.35 μM for cardamonin) .

Positional Effects: Para-substituted EWGs (e.g., 4-NO₂, 4-Cl) optimize steric alignment for target binding. For instance, compound 2j (4-Br, 4-F) shows higher activity (IC50 = 4.703 μM) than meta-substituted analogs due to better spatial compatibility .

Biological Activity: Nitro-substituted chalcones, including the target compound, demonstrate notable cytotoxicity against cancer cell lines (e.g., MCF-7) and antiparasitic activity against Leishmania spp. . Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit enhanced binding affinity due to hydrophobic interactions and halogen bonding .

Physicochemical Properties

  • Melting Point : While exact data for the target compound is unavailable, structurally similar chalcones (e.g., (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one) exhibit melting points >150°C, suggesting high crystallinity .
  • Solubility: The nitro group increases polarity, improving aqueous solubility compared to non-polar analogs like 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where equimolar amounts of 4-chloroacetophenone and 4-nitrobenzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) in ethanol under reflux. To optimize yields, reaction parameters such as solvent polarity (e.g., ethanol vs. PEG-400), temperature (60–80°C), and catalyst loading should be systematically varied. For instance, using PEG-400 as a recyclable, non-ionic solvent enhances reaction efficiency and reduces side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

  • NMR : 1H^1H NMR should show characteristic signals: a doublet at δ 7.8–8.2 ppm for the α,β-unsaturated ketone protons (C=O–CH=CH–), aromatic protons (4-chlorophenyl and 4-nitrophenyl) in δ 7.0–8.5 ppm, and absence of aldehyde protons confirms complete condensation.
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) confirm the enone system.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What safety precautions are critical when handling this compound in the laboratory?

Refer to safety data sheets (SDS) for hazard identification. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential dust/aerosol formation.
  • Store in a cool, dry place away from oxidizers. Waste disposal must comply with local regulations for halogenated/nitroaromatic compounds .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, confirming the (E)-configuration of the α,β-unsaturated ketone. For example, the C=O bond length typically ranges from 1.22–1.24 Å, while the C=C bond is ~1.32 Å . DFT calculations (e.g., B3LYP/6-311G**) can validate experimental data by simulating optimized geometries and electronic properties. Discrepancies between experimental and theoretical data (e.g., dihedral angles >5°) may indicate crystal packing effects or solvent interactions .

Q. How do substituent positions (e.g., chloro, nitro) influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal that lipophilic substituents (e.g., 4-Cl, 4-NO2_2) enhance antibacterial activity by improving membrane permeability. For example, derivatives with 4-chlorophenyl and 4-nitrophenyl groups exhibit MIC values of ≥0.2 mg/mL against Bordetella bronchiseptica, outperforming polar analogs (e.g., hydroxy/methoxy derivatives) . Computational docking can further elucidate interactions with bacterial targets (e.g., enzyme active sites).

Q. What strategies address contradictions in experimental data, such as inconsistent bioactivity results?

  • Reproducibility checks : Verify assay conditions (e.g., broth microdilution for MIC determination).
  • Data normalization : Use internal standards (e.g., ciprofloxacin for antibacterial assays) to control for variability.
  • Meta-analysis : Compare results across studies (e.g., chalcone derivatives in vs. ) to identify trends masked by experimental noise.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett constants) with bioactivity .

Q. How can computational methods predict the compound’s reactivity in further derivatization?

Density functional theory (DFT) can calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. For example, a low LUMO energy at the β-carbon of the enone system suggests susceptibility to Michael addition. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., nitro group) for nucleophilic substitution .

Q. What advanced characterization techniques are suitable for studying its solid-state properties?

  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C for similar chalcones).
  • Powder XRD : Assess crystallinity and polymorphism.
  • Solid-state NMR : Probes molecular dynamics and hydrogen bonding in the crystal lattice .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 7.8–8.2 ppm (C=O–CH=CH–), aromatic protons
IR1650 cm1^{-1} (C=O), 1600 cm1^{-1} (C=C)
HRMS[M+H]+^+ calculated for C15_{15}H11_{11}ClNO3_3: 288.0426

Q. Table 2. Comparative Bioactivity of Chalcone Derivatives

Substituent (Ring B)MIC (mg/mL) vs. B. bronchisepticaSAR InsightReference
4-Chlorophenyl0.2Lipophilic groups enhance activity
4-Hydroxyphenyl>0.6Polar groups reduce efficacy

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